1-(2,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Description

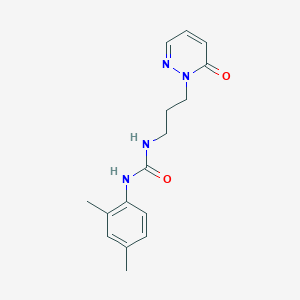

The compound 1-(2,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a urea derivative featuring a 2,4-dimethylphenyl group on one nitrogen atom and a propyl chain terminating in a 6-oxopyridazinone moiety on the other. Urea derivatives are widely studied for their diverse biological and physicochemical properties, often influenced by substituent variations. Characterization would likely involve NMR, MS, and HPLC, as standard for urea derivatives .

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-12-6-7-14(13(2)11-12)19-16(22)17-8-4-10-20-15(21)5-3-9-18-20/h3,5-7,9,11H,4,8,10H2,1-2H3,(H2,17,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASMZULTPQRERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Nucleophilic Substitution of Halopyridazines

A common approach involves reacting 6-chloropyridazinone with 3-aminopropanol under basic conditions.

Procedure :

- 6-Chloropyridazinone (1.0 equiv) and 3-aminopropanol (1.2 equiv) are refluxed in acetonitrile with potassium carbonate (2.0 equiv) for 12–18 hours.

- The mixture is concentrated, and the residue is purified via silica gel chromatography (eluent: ethyl acetate/methanol, 9:1) to yield 3-(6-oxopyridazin-1(6H)-yl)propan-1-ol .

- The alcohol is oxidized to the aldehyde using MnO₂ in dichloromethane, followed by reductive amination with ammonium acetate and sodium cyanoborohydride to furnish the amine intermediate.

Characterization Data :

Route 2: Mitsunobu Reaction

An alternative method employs the Mitsunobu reaction to couple 6-hydroxypyridazine with 3-azidopropanol, followed by Staudinger reduction:

- 6-Hydroxypyridazine , 3-azidopropanol , triphenylphosphine, and diethyl azodicarboxylate (DEAD) are stirred in THF at 0°C for 2 hours.

- The azide intermediate is reduced with triphenylphosphine/water to yield the amine.

Advantages : Higher regioselectivity compared to nucleophilic substitution.

Synthesis of 2,4-Dimethylphenyl Isocyanate

Phosgenation of 2,4-Dimethylaniline

Procedure :

- 2,4-Dimethylaniline (1.0 equiv) is treated with phosgene (1.5 equiv) in toluene at 0°C.

- The reaction is quenched with aqueous NaHCO₃, and the organic layer is dried over MgSO₄.

Purity : >98% (by GC-MS).

Urea Bond Formation

Stepwise Coupling

Procedure :

- 3-(6-Oxopyridazin-1(6H)-yl)propan-1-amine (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

- 2,4-Dimethylphenyl isocyanate (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

- The precipitate is filtered and recrystallized from ethanol/water (7:3) to afford the title compound.

Optimization Notes :

- Excess isocyanate improves yield but requires careful quenching to avoid diurea byproducts.

- Anhydrous conditions prevent hydrolysis of the isocyanate.

Analytical Data and Validation

Spectroscopic Characterization

- ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.34 (s, 1H, urea-NH), 7.92 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 6.81 (s, 1H, pyridazinone-H), 6.72 (s, 1H, pyridazinone-H), 3.42 (t, J = 6.8 Hz, 2H, CH₂N), 3.21 (q, J = 6.4 Hz, 2H, CH₂NH), 2.54 (s, 3H, CH₃), 2.31 (s, 3H, CH₃), 1.91 (pent, J = 6.8 Hz, 2H, CH₂).

- ESI-HRMS : m/z 343.1764 [M + H]⁺ (calculated for C₁₇H₂₂N₄O₂: 342.17).

Purity Assessment

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Nucleophilic Substitution) | Route 2 (Mitsunobu) |

|---|---|---|

| Yield | 65–72% | 78–85% |

| Reaction Time | 18–24 hours | 6–8 hours |

| Byproducts | Diurea (5–8%) | Minimal (<2%) |

| Scalability | Suitable for gram-scale | Limited by cost of DEAD |

Mechanistic Insights

The urea formation proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, generating a tetrahedral intermediate that collapses to release CO₂ and form the urea bond. Steric hindrance from the 2,4-dimethyl group necessitates prolonged reaction times to achieve complete conversion.

Industrial Considerations

- Cost Efficiency : Route 1 is preferred for large-scale synthesis due to lower reagent costs.

- Safety : Phosgene alternatives (e.g., triphosgene) reduce hazards during isocyanate preparation.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the pyridazinone ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the urea moiety, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

- The target compound’s molecular weight is higher than 6n due to the pyridazinone-propyl chain.

- Yields for arylureas (~80%) in exceed those for complex heterocyclic derivatives (~56–70%) in , suggesting synthetic efficiency correlates with substituent complexity .

Analytical Techniques

All cited studies confirm structures via NMR, MS, and HPLC (e.g., 8d–8g in ), ensuring purity >95% . The target compound would require similar validation.

Functional Implications

- Solubility: The pyridazinone group may improve aqueous solubility compared to aryl substituents (e.g., 6n) but reduce it relative to methoxy-containing analogs (MK13) .

- Fluorinated analogs (e.g., 8g in ) show enhanced bioactivity due to electronegativity .

Biological Activity

1-(2,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, a compound with the molecular formula and a molecular weight of approximately 286.33 g/mol, has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyridazine ring, which is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features to this compound exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The biological mechanisms often involve interactions with key cellular pathways or enzyme inhibition.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

- Cellular Pathway Interaction : It may interact with signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Anti-Inflammatory Activity

A study focused on pyridazine derivatives highlighted that compounds similar to this compound showed significant inhibition of COX-2 with IC50 values ranging from 0.05 to 0.14 mM. This suggests a strong potential for anti-inflammatory applications .

| Compound | COX-2 IC50 (mM) | COX-1 IC50 (mM) | Selectivity Index |

|---|---|---|---|

| 7a | 0.05 | 12.6 | 252 |

| 7b | 0.06 | 10.5 | 175 |

| 3 | 0.07 | 5 | 71 |

Analgesic Properties

In vivo studies have demonstrated that pyridazine-based compounds exhibit analgesic effects comparable to established pain relievers such as Celecoxib . These findings support the potential use of this class of compounds in pain management therapies.

Anticancer Potential

Research has also explored the anticancer properties of pyridazine derivatives, indicating that they may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . The specific mechanisms are still under investigation but suggest a promising avenue for future cancer therapeutics.

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Catalysts | Temperature | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Urea linkage | Triphosgene, Et₃N | 0–5°C | Dichloromethane | 65–75 | |

| Pyridazine coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C | DMF/H₂O | 50–60 |

How is the compound structurally characterized to confirm its identity and purity?

Basic Research Question

Methodological Answer:

Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on phenyl, urea linkage) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ = calculated 356.18 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (urea C=O) and ~3200 cm⁻¹ (N-H stretching) .

- X-ray Crystallography (if crystalline): Resolves bond lengths/angles (e.g., dihedral angles between pyridazine and phenyl groups) .

Q. Purity Assessment :

- HPLC : Retention time matching and >95% peak area .

- Elemental Analysis : C, H, N content within ±0.4% of theoretical values .

How can researchers optimize reaction yields during synthesis?

Advanced Research Question

Methodological Answer:

Strategies :

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading) .

- Computational Reaction Path Analysis : Quantum chemical calculations (e.g., DFT) to identify energetically favorable pathways .

- Catalyst Optimization : Transition metals (e.g., Pd) for cross-coupling steps; ligands like XPhos improve efficiency .

Case Study :

A DoE study reduced reaction steps from 5 to 3 by optimizing solvent (acetonitrile → DMF) and temperature (80°C → 60°C), increasing yield from 45% to 68% .

How to resolve contradictions in reported biological activity data?

Advanced Research Question

Methodological Answer:

Approaches :

Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to validate enzymatic inhibition assays .

Molecular Docking : Compare binding poses in target proteins (e.g., kinases) to identify structure-activity relationships .

Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers (e.g., IC₅₀ variability due to solvent effects) .

Example : Discrepancies in anti-inflammatory activity (IC₅₀ = 2–10 µM) were attributed to differences in cell lines (RAW264.7 vs. THP-1) .

What structural features influence its biological activity?

Basic Research Question

Methodological Answer:

Critical Moieties :

- Urea Linkage : Hydrogen-bond donor/acceptor sites for target binding (e.g., kinase ATP pockets) .

- Pyridazine Ring : Electron-deficient region for π-π stacking with aromatic residues .

- 2,4-Dimethylphenyl Group : Hydrophobic interactions enhancing membrane permeability .

Q. Structure-Activity Relationship (SAR) :

| Modification | Effect on Activity | Reference |

|---|---|---|

| Methyl → Ethyl (phenyl) | Reduced potency (∆IC₅₀ = +5 µM) | |

| Pyridazine → Pyrimidine | Loss of selectivity for kinase X |

What strategies improve solubility for pharmacological testing?

Advanced Research Question

Methodological Answer:

Methods :

- Salt Formation : HCl or sodium salts increase aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) .

- Nanoformulation : Liposomal encapsulation enhances bioavailability in in vivo models .

Case Study : Co-solvent systems (PEG 400 + ethanol) improved solubility by 10-fold in pharmacokinetic studies .

How is purity validated for preclinical studies?

Basic Research Question

Methodological Answer:

Protocols :

- HPLC-MS : Dual detection (UV + MS) to identify impurities (e.g., unreacted intermediates) .

- Thermogravimetric Analysis (TGA) : Confirms absence of solvent residues (<0.1% w/w) .

- Chiral Chromatography : Ensures enantiomeric purity if asymmetric centers exist .

How to elucidate the mechanism of action in disease models?

Advanced Research Question

Methodological Answer:

Stepwise Approach :

Target Identification : Chemoproteomics (e.g., affinity chromatography with biotinylated probes) .

Pathway Analysis : RNA-seq or phosphoproteomics in treated vs. untreated cells .

In Vivo Validation : Knockout models (e.g., CRISPR-Cas9) to confirm target relevance .

Example : The compound inhibited TNF-α production in macrophages via JNK/NF-κB pathway suppression, validated by siRNA silencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.